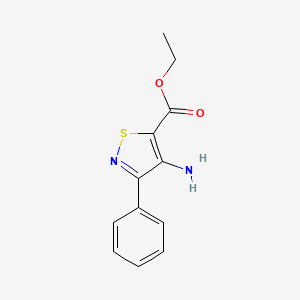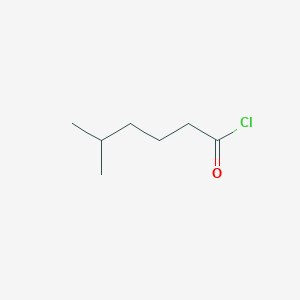
5-Methylhexanoyl chloride
Vue d'ensemble
Description
5-Methylhexanoyl chloride is a chemical compound with the molecular formula C7H13ClO . It has an average mass of 148.630 Da and a mono-isotopic mass of 148.065491 Da .
Molecular Structure Analysis
The 5-Methylhexanoyl chloride molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 acyl halogenide .Physical And Chemical Properties Analysis
5-Methylhexanoyl chloride has a density of 1.0±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.9±3.0 kJ/mol and a flash point of 54.9±10.9 °C .Applications De Recherche Scientifique
Chemical Properties and Reactions :
- The study of the relaxational behavior of monohydroxy alcohols, including compounds similar to 5-Methylhexanoyl chloride, using rheology and dielectric spectroscopy, provides insights into the dynamics of these substances under different conditions (Gainaru et al., 2014).
Catalysis and Synthesis :
- Research on the hydrolysis of cellulose dissolved in ionic liquids and catalyzed by mineral acids indicates the formation of primary products like glucose and 5-hydroxymethylfurfural, which are relevant for understanding the reactions of similar compounds (Dee & Bell, 2011).
Drug Delivery Systems :
- The preparation of liposomal delivery systems for compounds structurally similar to 5-Methylhexanoyl chloride, such as 5-MBT, and their in vitro release characteristics offer insights into potential pharmaceutical applications (Pentak et al., 2022).
Analytical Chemistry :
- Development and validation of analytical methods, such as GC-FID, for determining impurities in related compounds like 5-Chlorovaleroyl chloride, are crucial for ensuring the quality of pharmaceutical intermediates (Tang et al., 2010).
Environmental Applications :
- Studies on the anaerobic degradation of hydrocarbons by certain bacteria, and the metabolites produced, including derivatives of hexanoic acid, shed light on environmental remediation processes (Küppers et al., 2019).
Propriétés
IUPAC Name |
5-methylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDHFOCXVJJMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546147 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexanoyl chloride | |
CAS RN |
5699-78-5 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

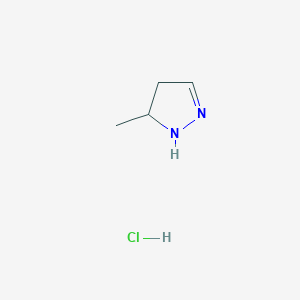
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
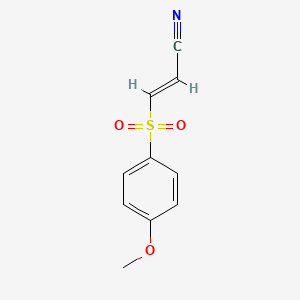
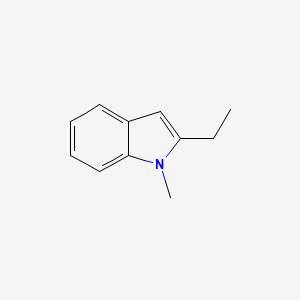
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
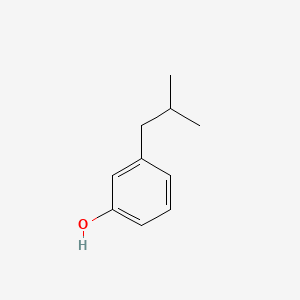
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)


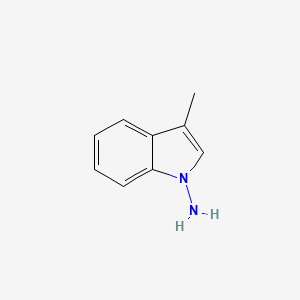
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
